molecular formula C20H20F6N2O4 B1461780 2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate CAS No. 845866-75-3

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate

Cat. No. B1461780
CAS RN: 845866-75-3
M. Wt: 466.4 g/mol
InChI Key: SQXBZAZXIGCXHW-UHFFFAOYSA-N
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Description

“2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate” is a chemical compound with the molecular formula C20H20F6N2O4 . It is related to the 2,7-Diazabicyclo[2.2.1]heptanes, which are interesting due to their presence in various biologically active products .


Synthesis Analysis

The synthesis of related compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .


Molecular Structure Analysis

The molecular structure of this compound includes a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing two nitrogen atoms . This core is substituted with a naphthalen-2-yl-methyl group and a ditrifluoroacetate group .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the diazabicyclo[2.2.1]heptane core. For instance, the synthesis of related compounds involves an initial asymmetric Michael addition of a triketopiperazine, followed by manipulations involving ring-opening .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and potential applications. Given its structural similarity to compounds used in medicinal chemistry, it may have potential uses in the development of new drugs .

properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBZAZXIGCXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 2
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 3
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 4
Reactant of Route 4
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 5
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate
Reactant of Route 6
2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate

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